molecular formula C21H18FN5O2 B2518248 N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251562-13-6

N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

カタログ番号 B2518248
CAS番号: 1251562-13-6
分子量: 391.406
InChIキー: YQZFXAIRHJPFQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involved a multi-step process starting from benzoic acid, which was converted into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride, indicating a versatile approach to synthesizing a range of compounds with potential antimicrobial and hemolytic activity .

Similarly, novel derivatives of 1,3,4-oxadiazole were synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, which was reacted with different aldehydes to form Schiff base compounds. These were then acetylated to yield the final derivatives. The compounds exhibited significant cytotoxicity against human carcinoma cell lines, particularly the Caco-2 cell line .

Another synthesis route for N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was reported, starting from benzenesulfonyl chloride and proceeding through ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate and 1-(phenylsulfonyl)piperidin-4-carbohydrazide to the final compounds. These compounds were synthesized using a weak base and polar aprotic solvent and showed moderate to good antibacterial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. EI-MS, IR, and (1)H-NMR spectral data were used to verify the successful synthesis of the N-substituted derivatives . Similarly, the novel 1,3,4-oxadiazole derivatives were characterized by 1H-NMR, 13C-NMR, LCMS, and elemental analysis, ensuring the correct molecular structures were obtained . The N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were also elucidated through 1H-NMR, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically included acylation, hydrazide formation, and the creation of Schiff bases, followed by further acetylation. These reactions are indicative of the complexity and specificity required in synthesizing such compounds, with each step needing to be carefully controlled to ensure the desired product is obtained .

Physical and Chemical Properties Analysis

While the physical properties of the compounds are not detailed in the provided data, the chemical properties, particularly their biological activity, were a focus of the studies. The antimicrobial and hemolytic activities of the N-substituted derivatives were assessed, with some compounds showing significant activity against selected microbial species. The cytotoxicity of the novel 1,3,4-oxadiazole derivatives was evaluated using the MTT assay on various human carcinoma cell lines, with some compounds showing promising results, especially against the Caco-2 cell line . The antibacterial study of the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide also indicated moderate to good activity against both Gram-negative and Gram-positive bacteria .

科学的研究の応用

Synthesis and Molecular Modeling

A series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides, were synthesized through heterocyclization, involving precursors like N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents. These compounds underwent DFT calculations to study their structural and spectral features, showing good agreement with experimental data. The HOMO–LUMO energies contributed to determining chemical reactivity descriptors. Some derivatives showed potent cytotoxic results against breast cancer cell lines, with a docking study providing adequate results towards PDB ID: 1DLS (Abu-Melha, 2021).

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potentials of novel 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compounds showed binding and moderate inhibitory effects across various assays, with notable affinity and effects in analgesic and anti-inflammatory actions (Faheem, 2018).

Antimicrobial Evaluation and Hemolytic Activity

A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds displayed variable activity against selected microbial species compared to reference standards, with some showing potent activity and lower toxicity (Gul et al., 2017).

Synthesis and Antitumor Activities of Raf Kinase Inhibitors

Research into novel imidazole acyl urea derivatives Raf kinase inhibitors led to the synthesis of intermediates like N-【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】-phenyl】acetamide and their evaluation against human gastric carcinoma cell lines. Certain derivatives exhibited inhibitory activities comparable to Sorafenib, a known antitumor agent (Zhu, 2015).

特性

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-5-3-4-6-16(13)21-25-20(26-29-21)18-10-27(12-23-18)11-19(28)24-15-8-7-14(2)17(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFXAIRHJPFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=CC=C4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。